Thieno[3,2-c]isoxazole-3-carbaldehyde
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Overview
Description
Thieno[3,2-c]isoxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]isoxazole-3-carbaldehyde typically involves the formation of the thiophene and isoxazole rings followed by their fusion. One common method includes the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions to yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This intermediate is then subjected to palladium-catalyzed intramolecular cyclization to form the thieno[3,2-c]isoxazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic processes, such as palladium-catalyzed cyclization, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene or isoxazole compounds.
Scientific Research Applications
Thieno[3,2-c]isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of thieno[3,2-c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness
Thieno[3,2-c]isoxazole-3-carbaldehyde is unique due to its fused ring system that combines the properties of both thiophene and isoxazole rings. This fusion imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel compounds with diverse applications .
Properties
CAS No. |
339363-57-4 |
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Molecular Formula |
C6H3NO2S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
thieno[3,2-c][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H3NO2S/c8-3-5-6-4(7-9-5)1-2-10-6/h1-3H |
InChI Key |
UFGHNOOMNZNMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(ON=C21)C=O |
Origin of Product |
United States |
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